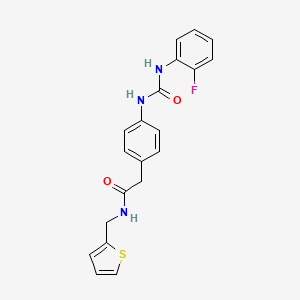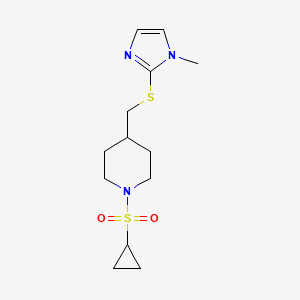![molecular formula C20H17FN6O2 B2363892 2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide CAS No. 847383-03-3](/img/structure/B2363892.png)
2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1,2,3]Triazolo[4,5-d]pyrimidine derivatives are a class of compounds that have been studied for their potential anti-cancer effects . They have been found to have anti-proliferative effects on gastric cancer cells .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives typically involves a multi-step process. One common method involves a three-step reaction sequence, which includes the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is characterized by the presence of a triazolo[4,5-d]pyrimidine core. This core can be modified with various substituents to create a wide range of compounds with different properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can be complex and involve multiple reactive centers. These can include amide, amine, carbonyl, azide, and alkyne groups .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives can vary widely depending on the specific substituents present in the molecule. These properties can be predicted using quantitative structure–activity relationship (QSAR) models .Mechanism of Action
While the specific mechanism of action of “2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide” is not known, [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been studied for their anti-cancer effects. They are thought to work by inhibiting the proliferation of cancer cells .
Future Directions
properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c1-13-5-4-7-15(9-13)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-14-6-2-3-8-16(14)21/h2-9,12H,10-11H2,1H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJUWJQYNYLARF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

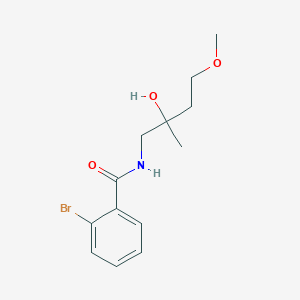
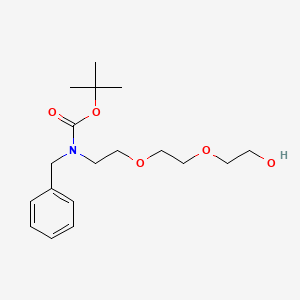
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2363811.png)

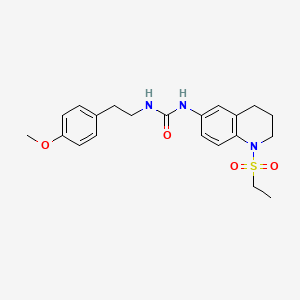
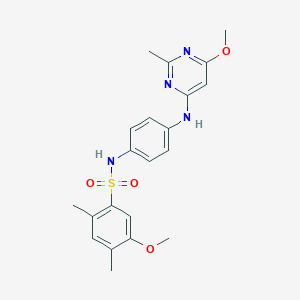
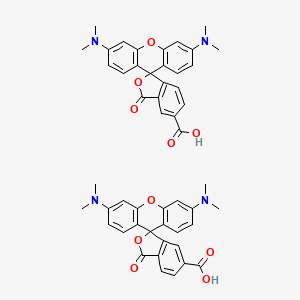
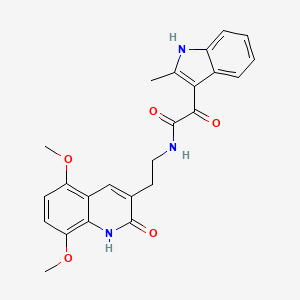

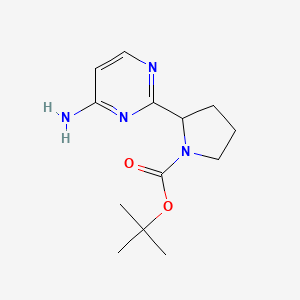
![2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B2363826.png)
![N-[4-(diphenylcarbamoylamino)phenyl]acetamide](/img/structure/B2363827.png)
